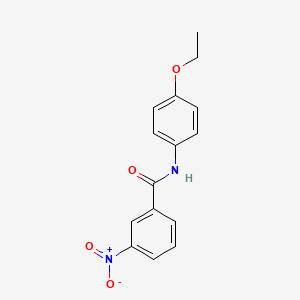

![molecular formula C15H16N4OS2 B5610028 N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610028.png)

N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves strategic routes to ensure the correct assembly of the compound's core structure. For instance, McLaughlin et al. (2016) highlighted the synthesis and characterization of a research chemical with a pyrazole core, indicating bioisosteric replacements and synthetic routes that could be relevant for synthesizing N-[1-(1-Methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide. The synthesis often involves the reaction of specific starting materials in the presence of catalysts or reagents that facilitate the formation of the desired core structure, followed by various functionalization steps to introduce the appropriate substituents (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole, thiazole, and thiophene rings can be elucidated using spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography. These techniques provide detailed information about the compound's framework, including the arrangement of atoms and the conformation of the molecule. For example, Kumara et al. (2018) utilized X-ray diffraction studies to confirm the structure of a novel pyrazole derivative, providing insights into the twisted conformation between the rings and the supramolecular interactions that stabilize the structure (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs can be influenced by the presence of functional groups and the inherent characteristics of the pyrazole, thiazole, and thiophene rings. These compounds may undergo reactions such as nucleophilic substitution, electrophilic addition, or cycloaddition, depending on the reaction conditions and the nature of the reactants involved. The study by Bondarenko et al. (2015) on the cyclization of pyrazole derivatives highlights the potential chemical transformations that could be applied to synthesize and modify such compounds (Bondarenko et al., 2015).

Safety and Hazards

Pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . These indicate various hazards such as harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, and harmful to aquatic life with long lasting effects .

Propriétés

IUPAC Name |

N-[1-(2-methylpyrazol-3-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-3-10(12-6-7-16-19(12)2)17-14(20)11-9-22-15(18-11)13-5-4-8-21-13/h4-10H,3H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGATOPWBIDPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NN1C)NC(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)

![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5609980.png)

![1-(4-methylphenyl)-4-[(4-propionylphenoxy)acetyl]-2-piperazinone](/img/structure/B5609988.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)

![3-ethyl-8-{[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610033.png)

![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)

![rel-(3aS,6aS)-1-[(2'-methyl-2-biphenylyl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5610046.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-indol-3-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5610061.png)

![N'-({(2S,4S)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5610067.png)

![4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5610080.png)

![N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B5610087.png)